molecular formula C43H60O6 B590360 bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate CAS No. 134955-85-4

bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate

Cat. No.: B590360
CAS No.: 134955-85-4
M. Wt: 672.947
InChI Key: FIPQABDDQPFCOV-NOUCKNKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate is a chemical compound with the molecular formula C₄₃H₆₀O₆ and a molecular weight of 672.93 g/mol . . This compound is notable for its complex structure, which includes multiple fused rings and functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate involves multiple steps, typically starting with the preparation of its precursor molecules. The synthetic route often includes the use of malonic acid and specific reagents to form the ester bonds . Reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate undergoes various types of chemical reactions, including:

Scientific Research Applications

bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential to modulate cellular functions .

Comparison with Similar Compounds

bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate can be compared with other similar compounds, such as:

Properties

CAS No.

134955-85-4

Molecular Formula

C43H60O6

Molecular Weight

672.947

IUPAC Name

bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate

InChI

InChI=1S/C43H60O6/c1-30-13-19-42(5)34(9-7-11-36(42)40(30,3)21-15-32-17-23-46-26-32)28-48-38(44)25-39(45)49-29-35-10-8-12-37-41(4,22-16-33-18-24-47-27-33)31(2)14-20-43(35,37)6/h9-10,17-18,23-24,26-27,30-31,36-37H,7-8,11-16,19-22,25,28-29H2,1-6H3/t30-,31-,36-,37-,40+,41+,42+,43+/m1/s1

InChI Key

FIPQABDDQPFCOV-NOUCKNKTSA-N

SMILES

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2COC(=O)CC(=O)OCC4=CCCC5C4(CCC(C5(C)CCC6=COC=C6)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate
Reactant of Route 2
Reactant of Route 2
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate
Reactant of Route 3
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate
Reactant of Route 4
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate
Reactant of Route 6
Reactant of Route 6
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate

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